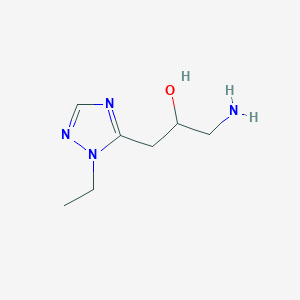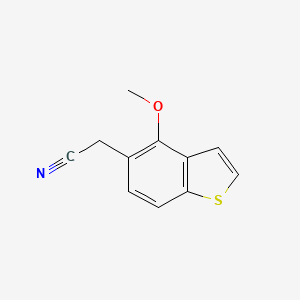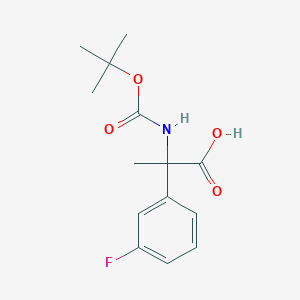
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a heterocyclic organic compound that features a triazole ring, an amino group, and a hydroxyl group
Preparation Methods
The synthesis of 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several routes. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound also features a triazole ring and an amino group but lacks the hydroxyl group and the ethyl substituent.
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a carboxyl group instead of the amino and hydroxyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-2-11-7(9-5-10-11)3-6(12)4-8/h5-6,12H,2-4,8H2,1H3 |
InChI Key |
HEDYSFUCCQQGNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)



![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)

![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)

![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)



![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)
